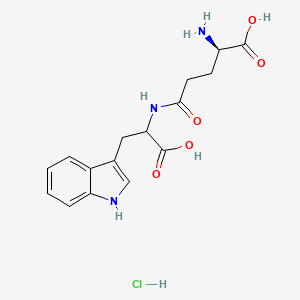
Golotimod hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Golotimod hydrochloride is synthesized through a series of chemical reactions involving the coupling of Gamma-D-glutamyl and L-tryptophan. The synthetic route typically involves the use of protecting groups to prevent unwanted side reactions and the activation of carboxyl groups to facilitate peptide bond formation. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxysuccinimide in anhydrous solvents like dimethylformamide .
Industrial production methods for this compound involve scaling up the synthetic route while ensuring the purity and yield of the final product. This may include optimizing reaction conditions, purification steps such as crystallization or chromatography, and rigorous quality control measures to meet pharmaceutical standards .
Análisis De Reacciones Químicas
Golotimod hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Golotimod hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study peptide synthesis and modification.
Biology: The compound is investigated for its immunomodulatory effects, particularly its ability to stimulate T-lymphocyte differentiation and macrophage function.
Medicine: this compound has shown potential in treating tuberculosis, recurrent genital herpes simplex virus type 2, and oral mucositis induced by radiation or chemotherapy.
Industry: The compound is used in the development of new antimicrobial agents and immunomodulatory therapies .
Mecanismo De Acción
Golotimod hydrochloride exerts its effects by modulating the Toll-like receptor pathway. It enhances the immune response by stimulating the differentiation and proliferation of T-lymphocytes and macrophages. The compound increases the production of cytokines such as interleukin-2 and interferon-gamma, which play crucial roles in immune activation and pathogen clearance. By targeting specific receptors on immune cells, this compound activates intracellular signaling cascades that enhance the body’s ability to fight infections and malignancies .
Comparación Con Compuestos Similares
Golotimod hydrochloride is unique due to its dual immunomodulatory and antimicrobial properties. Similar compounds include:
Thymosin alpha-1: Another immunomodulatory peptide used in the treatment of viral infections and cancer.
Imiquimod: An immune response modifier used to treat skin conditions caused by viral infections.
Levamisole: An immunomodulatory agent used as an adjuvant in cancer therapy.
Compared to these compounds, this compound has a broader range of applications and a unique mechanism of action that targets multiple components of the immune system .
Propiedades
Fórmula molecular |
C16H20ClN3O5 |
|---|---|
Peso molecular |
369.80 g/mol |
Nombre IUPAC |
(2R)-2-amino-5-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid;hydrochloride |
InChI |
InChI=1S/C16H19N3O5.ClH/c17-11(15(21)22)5-6-14(20)19-13(16(23)24)7-9-8-18-12-4-2-1-3-10(9)12;/h1-4,8,11,13,18H,5-7,17H2,(H,19,20)(H,21,22)(H,23,24);1H/t11-,13?;/m1./s1 |
Clave InChI |
YYTBHYZPAMPQGT-ZRMPQGGQSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CC[C@H](C(=O)O)N.Cl |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CCC(C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Dibromo-4-[(e)-(2,4,6-triaminopyrimidin-5-yl)diazenyl]benzenesulfonamide](/img/structure/B14004407.png)
![2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]indazole-3-carbothioamide](/img/structure/B14004409.png)
![Dimethyl 2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate](/img/structure/B14004413.png)
![2-benzyl-6-bromo-1H-imidazo[4,5-b]pyridine](/img/structure/B14004423.png)
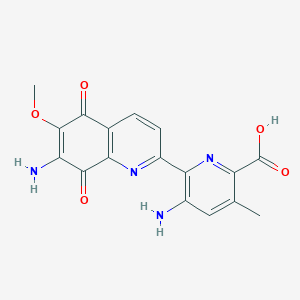
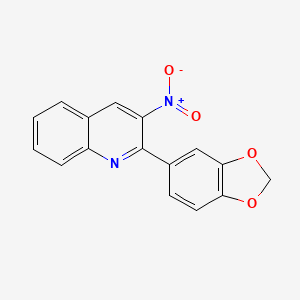
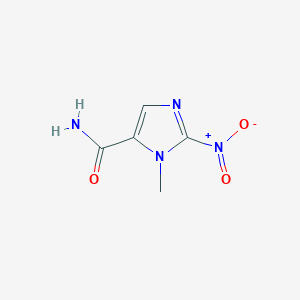
![S-[2,6-dichloro-4-(fluorosulfonyl)phenyl] dimethylcarbamothioate](/img/structure/B14004437.png)
![Diethyl [1-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B14004440.png)
![n-[2,4-Dinitro-5-(trifluoromethyl)phenyl]-2,4-dinitro-5-(trifluoromethyl)aniline](/img/structure/B14004446.png)

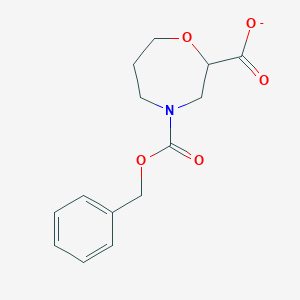
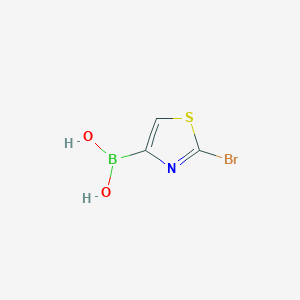
![n-(6-Chloro-3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)acetamide](/img/structure/B14004465.png)
